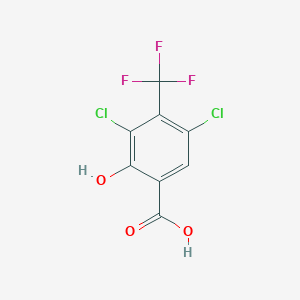

3,5-Dichloro-2-hydroxy-4-(trifluoromethyl)benzoic acid

Übersicht

Beschreibung

3,5-Dichloro-2-hydroxy-4-(trifluoromethyl)benzoic acid: is a derivative of benzoic acid, characterized by the presence of two chlorine atoms, a hydroxyl group, and a trifluoromethyl group attached to the benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2-hydroxy-4-(trifluoromethyl)benzoic acid typically involves multiple steps. One common method includes the following steps:

Friedel-Crafts Acylation: This step involves the acylation of a benzene derivative using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Hydroxylation: The hydroxyl group can be introduced through hydroxylation reactions, often using reagents like hydrogen peroxide or hydroxylamine.

Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

Substitution: Halogens (chlorine, bromine), alkyl halides, nucleophiles (amines, thiols).

Major Products:

Oxidation: Carboxylic acids, quinones.

Reduction: Alcohols, amines.

Substitution: Various substituted benzoic acids and derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial and Antifungal Activity

Research indicates that derivatives of 3,5-dichloro-2-hydroxy-4-(trifluoromethyl)benzoic acid exhibit potent antimicrobial properties. A study evaluated the synthesis of salicylanilide esters with this compound, revealing their effectiveness against various fungal strains. The results demonstrated that specific esters showed significant antifungal activity, suggesting potential applications in developing new antifungal agents .

Case Study: Synthesis of Salicylanilide Esters

| Ester Compound | Antifungal Activity | Reference |

|---|---|---|

| Salicylanilide-4-(trifluoromethyl)benzoate | High | |

| Salicylanilide-3-(trifluoromethyl)benzoate | Moderate |

Environmental Science

Biodegradation Studies

The compound has been investigated for its biodegradability in microbial processes. A notable study focused on the cometabolism of 4-trifluoromethylbenzoate by Pseudomonas putida strains, where it was found that these bacteria could metabolize fluorinated aromatic compounds effectively. This research highlights the potential of using such microorganisms for bioremediation of environments contaminated with fluorinated compounds .

Table: Microbial Metabolism of Fluorinated Aromatics

| Microorganism | Substrate | Metabolites Identified |

|---|---|---|

| Pseudomonas putida | 4-Trifluoromethylbenzoate | 4-TFM-2,3-dihydroxybenzoate |

| Pseudomonas putida | 4-Trifluoromethylbenzoate | 2-Hydroxy-6-oxo-7,7,7-trifluorohepta-2,4-dienoate |

Material Science

Synthesis of Functional Materials

This compound is utilized in synthesizing advanced materials due to its unique chemical structure. It serves as a precursor for creating polymers and other materials with specific thermal and chemical resistance properties. The trifluoromethyl group enhances the stability and functionality of these materials under various environmental conditions .

Table: Applications in Material Science

Wirkmechanismus

The mechanism of action of 3,5-Dichloro-2-hydroxy-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and cellular responses .

Vergleich Mit ähnlichen Verbindungen

3,5-Dichloro-4-hydroxybenzoic acid: Similar structure but lacks the trifluoromethyl group.

4-(Trifluoromethyl)benzoic acid: Similar structure but lacks the chlorine and hydroxyl groups.

Uniqueness: 3,5-Dichloro-2-hydroxy-4-(trifluoromethyl)benzoic acid is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound in various chemical and biological applications .

Biologische Aktivität

3,5-Dichloro-2-hydroxy-4-(trifluoromethyl)benzoic acid (commonly referred to as DCTB) is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications in various fields, including pharmacology and agriculture.

- Molecular Formula : C₈H₃Cl₂F₃O₃

- Molecular Weight : 275.01 g/mol

- LogP : 4.06

- Polar Surface Area : 58 Ų

- Hydrogen Bond Acceptors : 3

- Hydrogen Bond Donors : 2

These properties suggest that DCTB has a significant lipophilic character, which may influence its biological interactions and absorption in biological systems.

Biological Activity Overview

DCTB exhibits a range of biological activities, particularly in the following areas:

1. Antimicrobial Activity

- Studies have shown that compounds similar to DCTB possess notable antimicrobial properties. For instance, salicylanilide derivatives with trifluoromethyl groups demonstrated effective inhibition against drug-resistant strains of Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) as low as 1 μmol/L . This suggests that DCTB could potentially serve as a scaffold for developing new antimycobacterial agents.

2. Inhibition of Enzymatic Activity

- The trifluoromethyl group in compounds like DCTB has been linked to enhanced potency in inhibiting various enzymes. For example, studies on fluorinated benzoic acids indicate improved interactions with enzymes such as DPP-4, which is crucial for managing type 2 diabetes mellitus . The incorporation of halogenated groups often results in increased binding affinity and selectivity.

Case Study 1: Antimicrobial Efficacy

In a comparative study of various salicylanilide derivatives, the inclusion of the trifluoromethyl group significantly enhanced the antimicrobial activity against M. tuberculosis. The derivatives were tested for their MICs against both drug-sensitive and drug-resistant strains, revealing that those containing the trifluoromethyl moiety maintained efficacy across different strains .

Case Study 2: Enzyme Inhibition

Research focused on DPP-4 inhibitors highlighted the structural importance of halogen substitutions. DCTB's structure allows it to interact favorably with the enzyme's active site, resulting in potent inhibition. Docking studies revealed that modifications to the benzoic acid scaffold can lead to substantial improvements in inhibitory activity .

Research Findings

A review of literature indicates several key findings related to DCTB's biological activity:

Eigenschaften

IUPAC Name |

3,5-dichloro-2-hydroxy-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3O3/c9-3-1-2(7(15)16)6(14)5(10)4(3)8(11,12)13/h1,14H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIXHBEIZHMJMFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)C(F)(F)F)Cl)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50698658 | |

| Record name | 3,5-Dichloro-2-hydroxy-4-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50698658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50343-81-2 | |

| Record name | 3,5-Dichloro-2-hydroxy-4-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50698658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.